molecular formula C4H7NOS B578252 Pyruvamide, N-methyl-1-thio- (8CI) CAS No. 13621-40-4

Pyruvamide, N-methyl-1-thio- (8CI)

Cat. No.: B578252
CAS No.: 13621-40-4
M. Wt: 117.166
InChI Key: YYDCJLINOLWCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyruvamide, N-methyl-1-thio- (8CI) is a thioamide derivative of pyruvamide, characterized by the substitution of an oxygen atom in the amide group with sulfur and the addition of a methyl group to the nitrogen. Pyruvamide itself exhibits strong emission intensity in solution, attributed to its high activation energy (AE) value of 18,600 cm⁻¹, as observed in excited-state studies . Absorption spectra of pyruvamide in solvents such as 3-methylpentane (3-MP) and water highlight its solvent-dependent electronic transitions, with distinct spectral profiles in polar versus non-polar environments .

Properties

CAS No.

13621-40-4

Molecular Formula

C4H7NOS

Molecular Weight

117.166

IUPAC Name

N-methyl-2-oxopropanethioamide

InChI

InChI=1S/C4H7NOS/c1-3(6)4(7)5-2/h1-2H3,(H,5,7)

InChI Key

YYDCJLINOLWCER-UHFFFAOYSA-N

SMILES

CC(=O)C(=S)NC

Synonyms

Pyruvamide, N-methyl-1-thio- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyruvamide, N-methyl-1-thio- (8CI) belongs to a broader class of amide and thioamide compounds. Below is a detailed comparison of its inferred properties with structurally analogous molecules:

Oxygen-Containing Amides

  • Ethyl Oxamate : Exhibits very weak emission intensity due to its low AE value (9,100 cm⁻¹). The absence of sulfur reduces spin-orbit coupling, leading to inefficient intersystem crossing and weaker luminescence .
  • Dipropyloxamide : Shows weak emission (AE = 9,700 cm⁻¹), slightly higher than ethyl oxamate but still significantly lower than pyruvamide. The extended alkyl chains may sterically hinder electronic transitions .
  • Oxalic Acid : Shares the same AE value as pyruvamide (18,600 cm⁻¹) and demonstrates strong emission, likely due to its rigid, planar structure facilitating efficient energy transfer .

Thioamide Analogues

  • Thioacetamide : As a simple thioamide, it requires lower AE values for emission compared to oxygenated amides. However, its emission intensity remains weak, possibly due to reduced conjugation or solvent quenching effects .
  • Dithiooxamide: Substitution of both oxygen atoms with sulfur results in a smaller S-T (singlet-triplet) split and shorter emission lifetimes compared to its oxygen analogue (dimethyloxamide). This reflects sulfur’s enhanced spin-orbit coupling, which accelerates non-radiative decay pathways .

Key Data Table

Compound AE (cm⁻¹) Emission Intensity S-T Split Emission Lifetime
Pyruvamide 18,600 Strong Moderate Long
Ethyl Oxamate 9,100 Very Weak Large Short
Dipropyloxamide 9,700 Weak Large Short
Oxalic Acid 18,600 Strong Moderate Long
Thioacetamide Not Reported Weak Small Short
Dithiooxamide (S-analogue) Lower than O-analogue Moderate Very Small Very Short

Notes:

  • Sulfur substitution reduces AE requirements and S-T splits but shortens emission lifetimes due to increased spin-orbit coupling .
  • Pyruvamide’s strong emission parallels oxalic acid, suggesting similar electronic rigidity despite structural differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.